molecular formula C16H12F2N2 B14136249 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole CAS No. 89210-58-2

5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole

Cat. No.: B14136249
CAS No.: 89210-58-2
M. Wt: 270.28 g/mol
InChI Key: WQGMLPYQJDKKII-UHFFFAOYSA-N
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Description

5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethylidene group onto a pyrazole ring. The reaction conditions often include the use of catalysts, such as copper complexes, and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylidene-oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole include other difluoromethylidene-substituted pyrazoles and diphenyl-substituted pyrazoles. These compounds share structural similarities but may differ in their chemical reactivity and applications .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties. The presence of both difluoromethylidene and diphenyl groups enhances its potential for diverse applications in scientific research and industry .

Properties

CAS No.

89210-58-2

Molecular Formula

C16H12F2N2

Molecular Weight

270.28 g/mol

IUPAC Name

5-(difluoromethylidene)-3,3-diphenyl-4H-pyrazole

InChI

InChI=1S/C16H12F2N2/c17-15(18)14-11-16(20-19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

WQGMLPYQJDKKII-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(F)F)N=NC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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